molecular formula C10H11ClFN3O B2559960 1-(4-Fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride CAS No. 2418708-55-9

1-(4-Fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride

Cat. No.: B2559960
CAS No.: 2418708-55-9
M. Wt: 243.67
InChI Key: BVPHHADKIZWKHM-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C10H10FN3O·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-(4-Fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By modulating these pathways, the compound can exert anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

1-(4-Fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O.ClH/c1-15-9-6-7(2-3-8(9)11)14-5-4-10(12)13-14;/h2-6H,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPHHADKIZWKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=CC(=N2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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